4-Isopropylpicolinonitrile
Overview
Description
4-Isopropylpicolinonitrile is a chemical compound belonging to the class of pyridine derivatives. It has garnered significant attention due to its versatile applications in various fields of research and industry. The molecular formula of this compound is C9H10N2, and it has a molecular weight of 146.19 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropylpicolinonitrile can be synthesized through various methods. One common approach involves the reaction of 4-chloropicolinonitrile with isopropylmagnesium bromide under controlled conditions. Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylpicolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The nitrile group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium cyanide and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Isopropylpicolinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: The compound is utilized in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: this compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is employed in the production of specialty chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-Isopropylpicolinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic systems, thereby facilitating various chemical transformations . Additionally, it can interact with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
- 4-Methylpicolinonitrile
- 4-Ethylpicolinonitrile
- 4-Propylpicolinonitrile
Comparison: 4-Isopropylpicolinonitrile is unique due to its isopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it particularly valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-propan-2-ylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7(2)8-3-4-11-9(5-8)6-10/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPXWUAORWGONM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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